REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.O.[OH-].[Li+].O1CCCC1.C(O)C.O.O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran ethanol water
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)O.O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow gum
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The product precipitated out
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of water (50 mL)
|
Type
|
CUSTOM
|
Details
|
before drying under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |